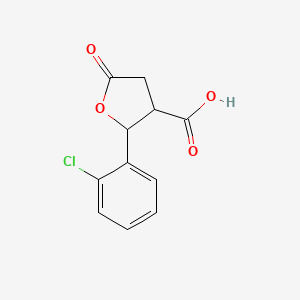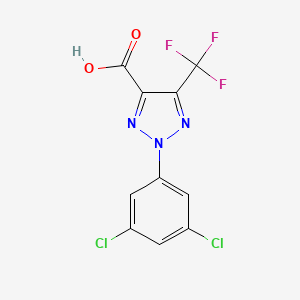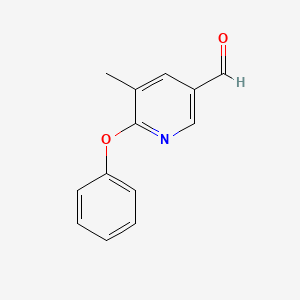
5-Methyl-6-phenoxynicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-phenoxynicotinaldehyde: is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the 5-position and a phenoxy group at the 6-position of the nicotinaldehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-6-bromonicotinaldehyde and phenol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the bromine atom in 5-methyl-6-bromonicotinaldehyde is replaced by a phenoxy group from phenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-6-phenoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products
Oxidation: The major product of oxidation is 5-Methyl-6-phenoxynicotinic acid.
Reduction: Reduction yields 5-Methyl-6-phenoxynicotinalcohol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
科学研究应用
5-Methyl-6-phenoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Methyl-6-phenoxynicotinaldehyde depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance its binding affinity to certain targets, while the aldehyde group may participate in covalent interactions, leading to the formation of stable complexes.
相似化合物的比较
Similar Compounds
5-Methyl-6-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of a phenoxy group.
5-Methyl-6-methoxynicotinaldehyde: Contains a methoxy group instead of a phenoxy group.
6-Phenoxynicotinaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-6-phenoxynicotinaldehyde is unique due to the presence of both a methyl group and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
5-methyl-6-phenoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-7-11(9-15)8-14-13(10)16-12-5-3-2-4-6-12/h2-9H,1H3 |
InChI 键 |
KWHOSRLGPGUNCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



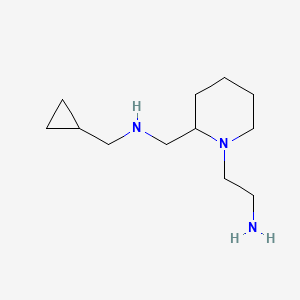


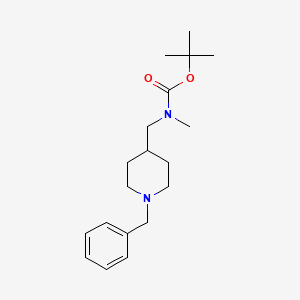
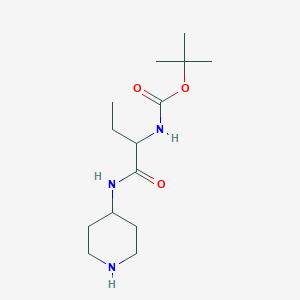

![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)



![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
